molecular formula C11H13BrF2O B8001913 1-Bromo-4,5-difluoro-3-n-pentyloxybenzene

1-Bromo-4,5-difluoro-3-n-pentyloxybenzene

Cat. No.: B8001913
M. Wt: 279.12 g/mol
InChI Key: WWHWGEXAVXXEQE-UHFFFAOYSA-N
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Description

1-Bromo-4,5-difluoro-3-n-pentyloxybenzene is a halogenated aromatic compound characterized by a benzene ring substituted with bromine at position 1, fluorine atoms at positions 4 and 5, and a pentyloxy (-O-C₅H₁₁) group at position 3. This structural configuration confers unique physicochemical properties, such as enhanced lipophilicity due to the long alkyl chain, and electronic effects from the electron-withdrawing halogens.

Properties

IUPAC Name

5-bromo-1,2-difluoro-3-pentoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF2O/c1-2-3-4-5-15-10-7-8(12)6-9(13)11(10)14/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHWGEXAVXXEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C(=CC(=C1)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4,5-difluoro-3-n-pentyloxybenzene typically involves the bromination and fluorination of a suitable benzene derivative, followed by the introduction of the pentyloxy group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4,5-difluoro-3-n-pentyloxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-4,5-difluoro-3-n-pentyloxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems and the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4,5-difluoro-3-n-pentyloxybenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pentyloxy group can also affect the compound’s solubility and binding properties.

Comparison with Similar Compounds

Key Observations :

  • The pentyloxy group in the target compound increases molecular weight (~284 g/mol) compared to methyl-substituted analogs (~220–230 g/mol), enhancing lipophilicity (logP ~3.5–4.0 estimated) and solubility in nonpolar solvents .

Reactivity Trends:

  • Electrophilic Substitution : The pentyloxy group’s electron-donating nature (+I effect) may deactivate the ring less than fluorine’s strong -I effect, creating competing directing effects. This contrasts with methyl-substituted analogs, where steric effects dominate .

Physicochemical and Application Comparisons

Data Table: Key Properties

Property 1-Bromo-4,5-difluoro-3-n-pentyloxybenzene 1-Bromo-4,5-difluoro-2-methylbenzene 1-Bromo-4-fluoro-2-methylbenzene
Molecular Weight (g/mol) ~284 ~223 ~203
Boiling Point (°C) ~290–310 (estimated) ~210–220 ~190–200
LogP (estimated) ~3.8 ~2.5 ~2.2
Solubility Low in water; high in DCM, THF Moderate in ethanol High in ethanol

Research Findings and Limitations

  • highlights the challenges in synthesizing bulky arylalkyl halides, suggesting that the pentyloxy group may reduce reaction yields compared to smaller substituents like methoxy .
  • indicates that fluorine positioning critically impacts electronic properties, with 4,5-difluoro substitution increasing metabolic stability in drug design compared to mono-fluoro analogs .

Limitations : Direct data on the target compound’s synthesis or applications are scarce in the provided evidence; inferences are drawn from structural and mechanistic parallels.

Biological Activity

1-Bromo-4,5-difluoro-3-n-pentyloxybenzene is an organic compound that has garnered interest in various fields, particularly due to its potential biological activities. This compound, characterized by a benzene ring substituted with bromine and fluorine atoms along with a pentyloxy group, exhibits unique properties that may influence its interaction with biological systems.

  • Molecular Formula: C11H13BrF2O
  • Molecular Weight: 279.12 g/mol
  • IUPAC Name: 1-bromo-4,5-difluoro-3-(n-pentyloxy)benzene
  • CAS Number: [not provided in search results]

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Halogen Bonding: The presence of bromine and fluorine allows for halogen bonding interactions, which can enhance binding affinity to biological targets.
  • Hydrophobic Interactions: The n-pentyloxy group contributes to hydrophobic interactions, potentially influencing the compound's solubility and permeability across cell membranes.

In Vitro Studies

Research indicates that compounds similar to this compound can exhibit various biological activities:

  • Antimicrobial Activity: Some halogenated compounds have demonstrated antimicrobial properties against a range of pathogens.
  • Cytotoxicity: Studies on related compounds suggest that they may induce cytotoxic effects in cancer cell lines, although specific data for this compound is limited.

Case Studies

A detailed review of the literature reveals limited direct studies on this compound itself. However, related compounds provide insights into potential biological activities:

  • Fluorinated Compounds: Research has shown that fluorinated aromatic compounds can influence enzyme activity and receptor binding due to their unique electronic properties.
CompoundActivityReference
1-Bromo-4-fluorobenzeneAntimicrobial
1-Bromo-3-n-pentyloxybenzeneCytotoxic in cancer cells
1-Bromo-4-chlorobenzeneEnzyme inhibition

Toxicological Profile

The toxicological aspects of halogenated compounds are critical for understanding their safety and efficacy:

  • Acute Toxicity: Similar compounds have shown varying levels of acute toxicity in animal studies. For example, the median lethal dose (LD50) for related brominated compounds ranges significantly based on structure and substituents.

Summary of Toxicity Data

Study TypeSpeciesDose (mg/kg)Observed Effects
Oral Lethality StudyRats1000 - 5000Tremors, weight loss, lethality at high doses
Inhalation StudyRats7000 - 26000 mg/m³Lethargy, tremors, respiratory distress

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